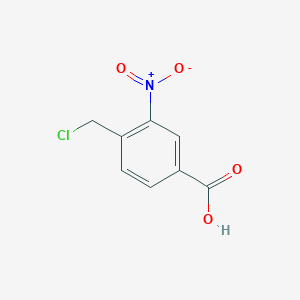

4-(Chloromethyl)-3-nitrobenzoic acid

Descripción

Contextual Significance of 4-(Chloromethyl)-3-nitrobenzoic Acid in Aromatic Chemistry Research

This compound is a noteworthy molecule within aromatic chemistry due to the presence of three distinct functional groups: a carboxylic acid, a nitro group, and a chloromethyl group. The spatial arrangement of these groups on the benzene (B151609) ring dictates the compound's reactivity and establishes it as a versatile intermediate in organic synthesis.

The carboxylic acid and the nitro group are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution, while the chloromethyl group, containing a reactive benzylic halide, serves as a key site for nucleophilic substitution. This combination of functionalities allows for a stepwise and regioselective modification of the molecule, making it a valuable building block for the synthesis of more complex chemical structures. Research into this compound provides insights into the mutual influence of different substituents on a single aromatic nucleus, a fundamental concept in physical organic chemistry.

Historical Trajectory and Evolution of Substituted Benzoic Acid Studies

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with its initial discovery from the dry distillation of gum benzoin. nih.govwikipedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in the 19th century marked a pivotal moment in the development of organic chemistry. nih.govwikipedia.org

Early research on substituted benzoic acids was largely driven by the desire to understand the principles of electrophilic aromatic substitution and the directing effects of various functional groups. The nitration and halogenation of benzoic acid and its derivatives were among the earliest and most studied reactions. Over time, the focus expanded to include the impact of substituents on the acidity of the carboxylic group, leading to the formulation of the Hammett equation, a cornerstone of physical organic chemistry. The evolution of synthetic methodologies has seen a shift from classical, often harsh, reaction conditions to more sophisticated and milder techniques, including the use of novel catalysts and reagents for the selective functionalization of the benzoic acid scaffold. nih.govwikipedia.org

Contemporary Research Landscape and Strategic Importance of this compound

In the current research landscape, substituted benzoic acids are recognized as crucial components in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic importance of this compound lies in its potential as a precursor for a variety of target molecules.

While specific, high-volume applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential. The reactive chloromethyl group is a prime handle for introducing the molecule into larger systems through reactions with nucleophiles like amines, alcohols, and thiols. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, including diazotization and coupling reactions, crucial for the synthesis of azo dyes. Furthermore, the carboxylic acid group provides a site for amide or ester formation.

A key documented aspect of this compound is its synthesis via the nitration of 4-(chloromethyl)benzoic acid. A 2018 study detailed the synthesis and elucidated the crystal structure of this compound, confirming its molecular geometry. This foundational work underscores its availability as a research chemical and potential starting material. The study also noted its prospective applications in medicine and as a dye intermediate, mirroring the utility of its precursor.

The broader field of substituted benzoic acids is an active area of contemporary research, with a focus on developing new synthetic methods for their preparation and their incorporation into novel bioactive compounds and materials. For instance, recent studies have explored advanced C-H activation techniques for the late-stage functionalization of complex benzoic acid derivatives, highlighting the ongoing quest for more efficient and selective synthetic tools.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 103440-03-5 |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Synonyms | 3-Nitro-4-(chloromethyl)benzoic acid |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(chloromethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUPQDMNUETMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloromethyl 3 Nitrobenzoic Acid

Established and Classical Synthetic Routes

The traditional synthesis of 4-(chloromethyl)-3-nitrobenzoic acid primarily involves the electrophilic nitration of a suitable benzoic acid derivative. While various starting materials can be conceptualized, the most direct and well-documented classical approach begins with 4-(chloromethyl)benzoic acid.

The most direct classical synthesis for this compound is the electrophilic aromatic substitution (nitration) of 4-(chloromethyl)benzoic acid. This reaction utilizes a potent nitrating agent, typically a mixture of a strong acid and a nitrate (B79036) source, to introduce a nitro group (-NO₂) onto the aromatic ring.

The standard procedure involves the use of a mixed acid system, combining sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). In this process, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The 4-(chloromethyl)benzoic acid is slowly added to the mixed acid under constant stirring and controlled temperature conditions. The reaction is typically allowed to proceed for a set duration before the product is isolated. A representative procedure involves dissolving 4-(chloromethyl)benzoic acid in a mixture of fuming nitric acid and sulfuric acid, stirring for 90 minutes, and then quenching the reaction in ice water to precipitate the product. researchgate.net This method has been reported to achieve high yields, around 90%. researchgate.net

| Parameter | Value/Condition | Source(s) |

| Starting Material | 4-(chloromethyl)benzoic acid | researchgate.net |

| Reagents | Fuming nitric acid, Sulfuric acid | researchgate.net |

| Reaction Time | 90 minutes | researchgate.net |

| Isolation Method | Precipitation in ice water | researchgate.net |

| Reported Yield | 90% | researchgate.net |

This table summarizes a classical laboratory-scale synthesis of this compound.

Synthesizing this compound from p-chlorotoluene derivatives is a multi-step process that first requires the formation of the key intermediate, 4-(chloromethyl)benzoic acid. A common starting material for this intermediate is p-toluic acid (4-methyl-benzoic acid).

The synthesis of 4-(chloromethyl)benzoic acid from p-toluic acid can be achieved through a free-radical substitution reaction. In a typical procedure, p-toluic acid is dissolved in a solvent like chlorobenzene (B131634) at an elevated temperature (e.g., 100 °C). prepchem.com Elemental chlorine is then introduced under ultraviolet (UV) light, which initiates the chlorination of the methyl group. prepchem.com The reaction progress is monitored by the formation of hydrochloric acid. prepchem.com Upon completion, the reaction mixture is cooled to induce precipitation of the 4-(chloromethyl)benzoic acid product. prepchem.com This intermediate can then be subjected to the nitration conditions described in the previous section to yield the final product.

Another conceptual pathway begins with p-chlorotoluene, which can be oxidized to form p-chlorobenzoic acid. semanticscholar.orgquora.com However, the subsequent introduction of the chloromethyl group at the 4-position while nitrating the 3-position is a complex transformation, making the route starting from p-toluic acid more conventional for obtaining the necessary precursor.

Optimized and High-Yield Preparative Procedures

Efforts to improve upon classical methods focus on enhancing reaction efficiency, increasing product purity, and ensuring procedural safety.

The optimization of nitration reactions is crucial for maximizing yield and minimizing the formation of unwanted isomers or byproducts. A critical parameter is temperature control; nitration of aromatic acids must often be kept at low temperatures to prevent the formation of ortho-isomers and other side products. truman.edu

The composition of the acid medium is another key area of investigation. The ratio of sulfuric acid to the benzoic acid derivative can significantly impact the reaction. In conventional nitration of chlorinated benzoic acids, a large excess of sulfuric acid is often required to maintain fluidity and allow for effective agitation. google.com Research into reducing this acid ratio without compromising yield is an important optimization goal, as it would decrease material costs and the environmental burden of waste acid disposal. google.com

Modern approaches to reaction optimization include the use of continuous flow microreactor systems. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety for highly exothermic reactions like nitration. beilstein-journals.org While not specifically documented for this compound, applying kinetic modeling and flow chemistry could provide a pathway to a highly optimized and scalable synthesis. beilstein-journals.org

Achieving a high degree of purity is essential for the final product. The standard method for isolating this compound from the reaction mixture is through precipitation. After the reaction is complete, the entire mixture is carefully poured over a slurry of crushed ice and water. researchgate.nettruman.edu This quenching step serves two purposes: it stops the reaction and drastically lowers the solubility of the organic product, causing it to precipitate out of the acidic solution as a solid.

The crude product is then collected by filtration. To remove residual acids and water-soluble impurities, the collected solid is washed repeatedly with cold water until the washings are neutral. prepchem.comtruman.edu For further purification, recrystallization from a suitable organic solvent is employed. Toluene has been identified as an effective solvent for this purpose, yielding colorless crystals of the purified product. researchgate.net The purity of the final product can be confirmed using analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., NMR).

Green Chemistry Principles and Sustainable Synthesis of this compound

Traditional nitration methods, while effective, pose significant environmental and safety challenges. The use of highly corrosive mixed acids (sulfuric and nitric acid) is a primary concern. nih.gov Green chemistry seeks to address these issues by developing alternative synthetic routes that are safer, more energy-efficient, and generate less hazardous waste.

One major focus of green nitration is the replacement of the conventional mixed-acid system. Researchers have explored using metal nitrates, such as calcium nitrate, in conjunction with a less hazardous acid like acetic acid. gordon.edu These alternative reagents can reduce the corrosivity (B1173158) and risks associated with concentrated sulfuric acid.

Another key principle of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. Microwave irradiation can dramatically reduce reaction times—from hours to minutes—by directly and efficiently heating the reaction mixture. gordon.eduresearchgate.net This rapid heating can lead to higher yields and cleaner reactions. Applying microwave-assisted protocols to the nitration of 4-(chloromethyl)benzoic acid could offer a significant improvement in terms of energy consumption and process time. gordon.edu The use of solvent-free conditions or recyclable solvents are other avenues being explored to make aromatic nitration more sustainable. nih.gov

Development of Environmentally Benign Solvent Systems

Ionic Liquids (ILs):

Ionic liquids, which are salts with melting points below 100°C, have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. In the context of the synthesis of this compound, which can be prepared via the chloromethylation of 3-nitrobenzoic acid, ILs can act as both the solvent and a catalyst. Acidic ionic liquids, in particular, can facilitate the reaction while avoiding the use of corrosive mineral acids. google.com The use of ILs can lead to higher conversion rates and selectivity, and their non-volatile nature reduces air pollution. Furthermore, the potential for catalyst and solvent recycling is a key advantage. google.com

Supercritical Carbon Dioxide (scCO₂):

Supercritical carbon dioxide is another attractive green solvent. It is non-toxic, non-flammable, and readily available. mdpi.com Its properties as a solvent can be tuned by adjusting temperature and pressure. mdpi.com For the synthesis of this compound, scCO₂ could serve as a medium for the chloromethylation reaction, potentially replacing hazardous organic solvents. The low viscosity and high diffusivity of scCO₂ can enhance mass transfer, leading to faster reaction rates. A significant advantage is the ease of product separation; upon depressurization, CO₂ returns to its gaseous state, leaving the product free of solvent residues. thepharmajournal.com

Solvent-Free and Aqueous Systems:

Where feasible, conducting reactions in the absence of a solvent or in water represents the most environmentally friendly approach. While the direct synthesis of this compound in purely aqueous systems can be challenging due to the low solubility of the organic reactants, the use of phase-transfer catalysts can facilitate reactions in biphasic aqueous-organic systems. iosrjournals.org This approach minimizes the use of organic solvents and simplifies work-up procedures.

| Solvent System | Potential Advantages in the Synthesis of this compound | Key Research Findings (Illustrative) |

| Ionic Liquids | Dual role as solvent and catalyst, high thermal stability, recyclability, reduced VOC emissions. google.com | Studies on similar reactions have shown increased yields and selectivity. Catalyst can be reused multiple times with minimal loss of activity. |

| Supercritical CO₂ | Non-toxic, non-flammable, tunable solvent properties, easy product separation, potential for enhanced reaction rates. mdpi.comthepharmajournal.com | Effective for various organic transformations, though specific application to this synthesis requires further research. |

| Aqueous Systems with PTC | Reduced use of organic solvents, simplified work-up, inherent safety. iosrjournals.org | Phase-transfer catalysis has been shown to be effective for chloromethylation of various aromatic compounds. iosrjournals.org |

Strategies for Minimizing By-product Formation and Waste Management

The primary synthetic routes to this compound include the chloromethylation of 3-nitrobenzoic acid and the nitration of 4-(chloromethyl)benzoic acid. Both pathways can generate undesirable by-products and waste streams that require careful management.

Minimizing By-products in Chloromethylation:

The Blanc chloromethylation reaction, a common method for introducing a chloromethyl group onto an aromatic ring, is notorious for the formation of hazardous by-products. wikipedia.org The primary concerns are the formation of the highly carcinogenic bis(chloromethyl) ether (BCE) and diarylmethane derivatives through secondary reactions. wikipedia.org

Strategies to minimize these by-products include:

Careful Control of Reaction Conditions: Maintaining a low reaction temperature and precise stoichiometric control of reactants can suppress the formation of BCE and diarylmethanes.

Alternative Chloromethylating Agents: Using safer alternatives to formaldehyde (B43269) and hydrogen chloride, such as chloromethyl methyl ether, can reduce the risk of BCE formation, although these reagents also have their own safety considerations. wikipedia.org

Catalyst Selection: The choice of catalyst can significantly influence selectivity. While strong Lewis acids like AlCl₃ can promote the formation of diarylmethane by-products, milder catalysts or the use of solid acid catalysts may offer better control. iupac.org Solid acids, such as zeolites or sulfonic acid resins, offer the additional benefits of being easily separable and reusable, thereby reducing waste. iupac.orgignited.in

Waste Management:

The synthesis of this compound typically generates acidic waste streams and organic residues. A comprehensive waste management strategy is essential for a sustainable process.

Neutralization and Treatment of Acidic Waste: Acidic effluents from the reaction and work-up steps must be neutralized before disposal. Depending on the composition, further treatment to remove organic contaminants may be necessary.

Recovery and Recycling of Solvents and Catalysts: The use of greener solvent systems like ionic liquids and supercritical CO₂ is intrinsically linked to their potential for recycling. google.comthepharmajournal.com Similarly, heterogeneous catalysts can be recovered by simple filtration and reused, minimizing solid waste. iupac.org

Valorization of By-products: In some cases, it may be possible to convert by-products into valuable chemicals, turning a waste stream into a resource. However, for hazardous by-products like BCE, complete destruction is the only safe option.

| Strategy | Target By-product/Waste | Mechanism/Approach | Expected Outcome |

| Optimized Reaction Conditions | Bis(chloromethyl) ether, Diaryl-methanes | Precise temperature control, stoichiometric reactant ratios. | Reduced formation of carcinogenic and high-boiling impurities. |

| Use of Solid Acid Catalysts | Lewis acid catalyst waste | Replacement of homogeneous Lewis acids with reusable solid catalysts like zeolites. iupac.orgignited.in | Simplified catalyst separation, reduced aqueous waste from catalyst quenching. |

| Solvent Recycling | Organic solvent waste | Implementation of distillation or membrane separation techniques for solvent recovery. | Reduced solvent consumption and disposal costs. |

| Aqueous Waste Treatment | Acidic and organic-contaminated water | Neutralization followed by biological treatment or advanced oxidation processes. | Compliance with environmental discharge regulations. |

Comprehensive Analysis of Chemical Reactivity and Derivatization of 4 Chloromethyl 3 Nitrobenzoic Acid

Mechanistic Studies of Functional Group Transformations

The inherent reactivity of 4-(chloromethyl)-3-nitrobenzoic acid is dictated by its three primary functional groups. Mechanistic understanding of their individual and cooperative transformations is crucial for designing targeted synthetic routes.

Reactivity at the Carboxylic Acid Moiety: Esterification and Amidation Reactions

The carboxylic acid group is a primary site for derivatization, commonly undergoing esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through acid-catalyzed esterification, known as Fischer esterification. This equilibrium-controlled reaction involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol, followed by proton transfer and elimination of water, yields the corresponding ester. truman.edubond.edu.au The reaction of this compound with an alcohol (R-OH) under acidic conditions proceeds via this mechanism to form 4-(chloromethyl)-3-nitrobenzoate esters. For instance, the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid and methanol (B129727) with an acid catalyst serves as a procedural analog. bond.edu.aubond.edu.au

Another method involves azeotropic distillation to remove water and drive the equilibrium toward the product, which is particularly effective when esterifying nitrobenzoic acids with polyols like glycerol. google.com

Amidation: Direct amidation of carboxylic acids is thermodynamically challenging and often requires harsh conditions or the use of coupling agents. Modern methods, however, allow for direct conversion under milder conditions. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net The mechanism is believed to involve the activation of the carboxylic acid by the Lewis acidic titanium center, facilitating nucleophilic attack by the amine. This approach provides a direct route to N-substituted 4-(chloromethyl)-3-nitrobenzamides, which are valuable intermediates in medicinal chemistry.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 4-(chloromethyl)-3-nitrobenzoate | truman.edu |

| Azeotropic Esterification | Glycerol, Acid Catalyst, Entraining Solvent (e.g., Toluene), Heat | Glycerol mono-4-(chloromethyl)-3-nitrobenzoate | google.com |

| Catalytic Amidation | Amine (R-NH₂), TiF₄ (5-10 mol%), Toluene, Reflux | N-Alkyl/Aryl 4-(chloromethyl)-3-nitrobenzamide | researchgate.net |

Transformations Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a reactive benzylic halide, susceptible to nucleophilic substitution reactions (Sₙ2). The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.

Common transformations include:

Cyanation: Reaction with sodium or potassium cyanide to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation: Substitution with sodium azide (B81097) to form an azidomethyl derivative, a precursor to amines (via reduction) or triazoles (via cycloaddition).

Alkoxylation/Phenoxylation: Reaction with alkoxides or phenoxides to form ethers.

Amination: Displacement by ammonia (B1221849) or primary/secondary amines to yield aminomethyl derivatives. nih.gov

Thiolation: Reaction with thiols or thiolate salts to produce thioethers.

A key example of this reactivity is the synthesis of ligands for metal-organic frameworks. The compound 3-nitro-4-(pyridin-4-yl)benzoic acid, used as a ligand for MOF construction, can be synthesized from this compound through nucleophilic substitution by pyridine (B92270). nih.gov In this reaction, the nitrogen atom of pyridine acts as the nucleophile, attacking the benzylic carbon and displacing the chloride.

Nitro Group Reduction and Other Modifications

The aromatic nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group (-NH₂). This transformation is fundamental in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers.

The reduction of the nitro group in this compound must be performed chemoselectively to avoid affecting the carboxylic acid or the reactive chloromethyl group. Several methods are available for the selective reduction of aromatic nitro compounds: masterorganicchemistry.com

Catalytic Hydrogenation: This is a common and clean method.

H₂/Pd/C: Palladium on carbon is a highly effective catalyst but may also cause hydrodechlorination (hydrogenolysis) of the chloromethyl group. commonorganicchemistry.com

H₂/Raney Nickel: Often used when dehalogenation is a concern, making it a potentially more suitable choice for this substrate. commonorganicchemistry.com

Metal/Acid Systems: These are classic methods for nitro group reduction.

Fe/HCl or Sn/HCl: These reagents are effective but involve strongly acidic conditions and stoichiometric amounts of metal, leading to significant waste. scispace.com

Zn/Acid: Zinc in acidic media provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas. scispace.comniscpr.res.in

The resulting 3-amino-4-(chloromethyl)benzoic acid is a valuable bifunctional monomer, with the amino group and the chloromethyl group available for further distinct chemical modifications.

| Method | Reagents | Key Features | Potential Side Reactions | Ref. |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction. | Hydrodechlorination of C-Cl bond | commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl or Acetic Acid | Inexpensive, well-established. | Harsh conditions, metal waste. | masterorganicchemistry.comscispace.com |

| Transfer Hydrogenation | Hydrazine, Pd/C | Mild conditions, avoids high-pressure H₂. | Handling of toxic hydrazine. | niscpr.res.in |

| Selective Reduction | Hydrazine glyoxylate, Zn or Mg powder | Rapid, selective at room temperature. | niscpr.res.in |

Exploration of Derivatization Strategies for Novel Compounds

The selective modification of the three functional groups of this compound opens avenues for the synthesis of a diverse range of novel compounds, including advanced aromatic structures, heterocycles, and coordination polymers.

Synthesis of Advanced Aromatic and Heterocyclic Derivatives

Derivatives of this compound are excellent starting materials for constructing complex heterocyclic systems. impactfactor.org A common strategy involves a sequence of reactions:

Nitro Group Reduction: Conversion of the nitro group to an amine yields 3-amino-4-(chloromethyl)benzoic acid.

Modification of Chloromethyl Group: The chloromethyl group can be converted into other functionalities, such as an azidomethyl (-CH₂N₃) or aminomethyl (-CH₂NH₂) group, through nucleophilic substitution.

Cyclization: The newly introduced functional groups can then participate in intramolecular or intermolecular cyclization reactions to form heterocyclic rings.

For example, reduction of the nitro group followed by diazotization of the resulting amine and subsequent intramolecular cyclization involving the chloromethyl group could potentially lead to benzoxazinone (B8607429) derivatives. Alternatively, converting the chloromethyl group to an azidomethyl group, followed by reduction of the nitro group, provides an intermediate with ortho-amino and azidomethyl substituents, which can undergo cyclization to form fused heterocyclic systems. Such heterocyclic compounds are prevalent in biologically active molecules. impactfactor.org

Formation of Metal-Organic Frameworks and Coordination Compounds

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The functional groups and geometry of the organic ligand are critical in determining the topology and properties of the resulting MOF.

Derivatives of this compound are well-suited for use as ligands in MOF synthesis. The carboxylic acid group provides a primary coordination site for metal ions. By first modifying the chloromethyl group, additional coordination sites can be introduced.

A notable example is the use of 3-nitro-4-(pyridin-4-yl)benzoic acid (HL) as a ligand to construct novel MOFs. nih.gov This ligand is synthesized from a 4-(halomethyl)-3-nitrobenzoic acid precursor via substitution with pyridine. The resulting ligand possesses both a carboxylate group and a pyridine nitrogen atom, which can coordinate to metal centers. Using this ligand, different MOFs have been synthesized with cadmium(II) and nickel(II) ions, demonstrating diverse structural topologies. nih.gov

The specific coordination environments and resulting framework topologies are summarized below:

| MOF | Metal Ion | Key Structural Unit | Framework Topology | Ref. |

| 1 | Cd(II) | [CdN₂O₅] pentagonal bipyramidal | 4-connected, fourfold interpenetrating dia | nih.gov |

| 2 | Cd(II) | [Cd₂(COO)₃] binuclear cluster | 6-connected, non-interpenetrating pcu | nih.gov |

| 3 | Ni(II) | [NiN₂O₄] elongated octahedral | 4-connected, 2D network with sql topology | nih.gov |

The presence of the nitro group on the ligand can also impart specific properties to the MOF, such as enhanced gas sorption capabilities or potential for post-synthetic modification.

Kinetic and Mechanistic Investigations of this compound Reactions

Detailed kinetic and mechanistic studies specifically on this compound are not readily found in the literature. However, the reactivity of this compound can be inferred from extensive studies on related substituted benzyl (B1604629) chlorides and nitroaromatic compounds. The primary reaction of the chloromethyl group is expected to be nucleophilic substitution, which can proceed through SN1, SN2, or borderline mechanisms depending on the nucleophile, solvent, and the electronic effects of the aromatic substituents.

Reaction Kinetics with Nucleophiles (e.g., Arylthiolates)

No specific kinetic data for the reaction of this compound with arylthiolates has been found. However, the reaction of substituted benzyl chlorides with various nucleophiles, including thiolates, is a well-studied area of organic chemistry.

Arylthiolates are soft and highly polarizable nucleophiles, which generally favor SN2 reactions with benzylic halides. The reaction rate of this compound with an arylthiolate would be influenced by several factors:

Electronic Effects: The presence of the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring is expected to have a significant impact on the reaction rate. For an SN2 reaction, these groups would slightly destabilize the transition state by withdrawing electron density from the benzylic carbon, which is already electron-deficient due to the departing chloride ion. This would likely lead to a slower reaction rate compared to unsubstituted benzyl chloride. In a potential SN1 mechanism, these groups would strongly destabilize the formation of a benzyl carbocation, making this pathway highly unfavorable.

Steric Effects: The substituents are not expected to pose significant steric hindrance to the approach of the nucleophile to the benzylic carbon.

The general second-order rate law for the SN2 reaction would be: Rate = k[this compound][Arylthiolate]

To illustrate the expected electronic effects, the following table presents hypothetical relative rate constants for the SN2 reaction of various substituted benzyl chlorides with a generic arylthiolate, based on established electronic effects of the substituents.

| Substituted Benzyl Chloride | Substituent Effect | Expected Relative Rate (Illustrative) |

| 4-Methoxybenzyl chloride | Strong Electron-Donating | > 1 |

| Benzyl chloride | None | 1 |

| 4-Chlorobenzyl chloride | Weak Electron-Withdrawing | < 1 |

| This compound | Strong Electron-Withdrawing | << 1 |

| 4-Nitrobenzyl chloride | Strong Electron-Withdrawing | << 1 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Elucidation of Reaction Pathways and Intermediate Characterization

The elucidation of reaction pathways for this compound would involve a combination of kinetic studies, product analysis, and spectroscopic techniques to identify any intermediates.

Reaction Pathways:

Given the structure of the molecule, the most probable reaction pathway for nucleophilic substitution at the benzylic carbon is an SN2 mechanism . The strong deactivation of the benzene (B151609) ring by the nitro and carboxylic acid groups makes the formation of a benzyl carbocation, required for an SN1 pathway, energetically prohibitive.

An alternative, though less common for this type of substrate, could be a radical nucleophilic substitution (SRN1) mechanism, particularly with certain nucleophiles and under photochemical or electrochemical initiation. This pathway involves the formation of radical and radical anion intermediates.

Intermediate Characterization:

SN2 Pathway: The SN2 mechanism is a concerted process and does not involve a discrete intermediate. The reaction proceeds through a five-coordinate transition state where the nucleophile attacks the benzylic carbon as the chloride ion departs. Characterization would focus on confirming the second-order kinetics and observing stereochemical inversion if a chiral starting material were used.

Potential for Meisenheimer-like Intermediates: In reactions involving very strong nucleophiles, there is a possibility of the nucleophile attacking the electron-deficient aromatic ring rather than the benzylic carbon. This would lead to the formation of a Meisenheimer complex , a resonance-stabilized anionic σ-complex. These intermediates are often highly colored and can be characterized by spectroscopic methods such as UV-Vis and NMR spectroscopy. However, the benzylic chloride is a much more reactive electrophilic site, making this pathway less likely for typical nucleophilic substitution reactions.

Without specific experimental studies on this compound, the definitive characterization of its reaction pathways and intermediates remains a subject for future research.

Pioneering Applications and Research Utility of 4 Chloromethyl 3 Nitrobenzoic Acid As a Chemical Building Block

Strategic Role in Pharmaceutical Research and Lead Compound Synthesis

The structural attributes of 4-(Chloromethyl)-3-nitrobenzoic acid make it a valuable scaffold in the design and synthesis of new therapeutic agents. The presence of the reactive chloromethyl group, in particular, allows for the introduction of this moiety into larger, more complex molecular frameworks, serving as a linchpin in the construction of biologically active compounds.

Intermediate in the Development of Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The chloromethyl group is a key functional handle that allows for facile nucleophilic substitution reactions. This reactivity is exploited to connect the nitrobenzoic acid core to other molecular fragments, building complexity and introducing diverse pharmacophores. For instance, the chloromethyl group can react with amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility enables the construction of libraries of compounds for high-throughput screening in drug discovery programs.

A significant application of this compound is in the synthesis of its derivatives, such as 3-nitro-4-aminomethylbenzoic acid. This transformation is readily achieved by reacting this compound with ammonia (B1221849), replacing the chlorine atom with an amino group. google.com This resulting aminomethyl derivative provides a new site for chemical modification, further expanding the range of accessible molecular architectures for pharmaceutical research.

Precursor for Specific Pharmacological Inhibitors

The development of targeted therapies, particularly in oncology, often relies on the synthesis of specific enzyme inhibitors. While direct evidence of this compound as a precursor for a commercially available pharmacological inhibitor is not extensively documented in publicly available literature, its structural motifs are present in known inhibitor classes. For example, the related compound, 4-chloro-3-nitrobenzoic acid, is a known intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor. The core structure of this compound, with its potential for modification at the chloromethyl position, makes it a prime candidate for the synthesis of novel kinase inhibitors and other targeted therapeutic agents. The nitro group can be reduced to an amine, which can then participate in the formation of heterocyclic structures commonly found in kinase inhibitors.

Contributions to Agrochemical and Advanced Material Science

Beyond the pharmaceutical realm, this compound has demonstrated utility in the development of new agrochemicals and advanced materials, underscoring its versatility as a chemical building block.

Building Block for Agrochemical Active Ingredients

This compound itself has been reported to be a wettable pesticide. biosynth.com It has shown activity against Graminearum and other plant pests. biosynth.com Its utility extends further as a building block for more complex agrochemical active ingredients. The reactive sites on the molecule allow for its incorporation into larger structures designed to target specific biological pathways in pests and weeds. The development of novel herbicides and fungicides often involves the synthesis of molecules with specific spatial arrangements of functional groups, and this compound provides a rigid scaffold upon which these features can be built.

Utilization in Polymer Chemistry and Specialty Material Design

A notable application of this compound is in the field of polymer chemistry, particularly in solid-phase synthesis. The closely related compound, 3-nitro-4-bromomethyl benzoic acid, is used to prepare a 3-nitro-4-bromomethyl benzoyl amide polystyrene resin. google.com This resin serves as a solid support for the synthesis of protected peptide acids and amides. google.com The peptide is assembled on the resin, and upon completion of the synthesis, it can be cleaved from the support. Given the similar reactivity of chloromethyl and bromomethyl groups, this compound is an analogous precursor for such polymer-supported reagents. This application is crucial in the automated synthesis of peptides and other biomolecules.

| Application Area | Specific Use | Resulting Product/Intermediate |

| Polymer Chemistry | Solid-phase peptide synthesis | Polystyrene resin for peptide synthesis |

| Agrochemicals | Active ingredient and building block | Pesticides targeting plant pests |

| Pharmaceuticals | Intermediate for bioactive molecules | 3-nitro-4-aminomethylbenzoic acid |

Versatility in Complex Organic Synthesis

The true value of this compound as a chemical building block lies in its synthetic versatility. The three distinct functional groups—carboxylic acid, nitro group, and chloromethyl group—can be manipulated independently or in concert to achieve a wide range of chemical transformations.

The carboxylic acid group can undergo esterification or amidation to introduce new functionalities. The nitro group can be reduced to an amine, which can then be diazotized or acylated, opening up a plethora of synthetic possibilities. The chloromethyl group, as previously mentioned, is highly susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of molecular fragments.

Facilitating the Construction of Multi-substituted Aromatic Systems

The strategic placement of three distinct functional groups on the benzene (B151609) ring of this compound makes it an exemplary starting material for the synthesis of highly substituted aromatic compounds. The reactivity of each group can be selectively addressed, allowing for a stepwise and controlled elaboration of the molecular structure.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. For instance, treatment with thionyl chloride transforms the carboxylic acid into the more reactive acyl chloride, which can then participate in a variety of coupling reactions. The nitro group, an electron-withdrawing substituent, can be reduced to an amino group using standard reducing agents like tin(II) chloride or through catalytic hydrogenation. This transformation is crucial as it introduces a nucleophilic center and a diazotizable group, which is a cornerstone of azo dye synthesis.

The chloromethyl group is a highly reactive benzylic halide, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, further diversifying the substitution pattern on the aromatic ring.

A notable example of its utility is in the synthesis of complex heterocyclic systems. For instance, the related compound 4-chloro-3-nitrobenzoic acid is a key starting material in the preparation of benzimidazole (B57391) derivatives. In a multi-step synthesis, 4-chloro-3-nitrobenzoic acid is first reacted with methylamine (B109427) to yield 4-(methylamino)-3-nitrobenzoic acid. This intermediate is then converted to its acid chloride and coupled with another amine-containing fragment. Subsequent reduction of the nitro group leads to a diamine, which can then undergo cyclization to form the benzimidazole ring system google.com. This synthetic strategy highlights how the functional groups of the parent molecule can be sequentially manipulated to build up complex, multi-substituted aromatic scaffolds.

Applications in the Synthesis of Organic Dyes and Pigments

Nitroaromatic compounds are fundamental precursors in the synthesis of a vast array of organic dyes and pigments, particularly azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. The nitro group in this compound can be readily reduced to an amino group, providing the necessary functionality for diazotization.

The general synthetic route to an azo dye from a nitroaromatic precursor involves the following steps:

Reduction of the nitro group: The nitro group is reduced to a primary amine (e.g., using Fe/HCl or catalytic hydrogenation).

Diazotization: The resulting primary amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures to form a diazonium salt.

Azo coupling: The diazonium salt is then reacted with a suitable coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye.

While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility in this field. The presence of the carboxylic acid and chloromethyl groups offers additional points for modification, which can be used to tune the solubility, color, and fastness properties of the resulting dyes. For example, the carboxylic acid group can enhance water solubility, which is desirable for certain dyeing applications. The chloromethyl group can be used to attach the dye to a polymer backbone or to introduce other functional groups that modulate the dye's properties. The precursor to this compound, 4-(chloromethyl)benzoic acid, is known to be an intermediate in dye synthesis, further supporting the potential applications of its nitrated derivative in this industry.

Development of Enabling Methodologies for Diverse Chemical Scaffolds

The unique combination of reactive sites in this compound makes it a valuable tool for the development of novel synthetic methodologies and the construction of diverse chemical scaffolds, particularly those with applications in medicinal chemistry and materials science.

The chloromethyl group, in particular, serves as a versatile handle for introducing a variety of functionalities. For example, it can be used to link the benzoic acid core to other molecular fragments, creating more complex structures. An interesting application is in the development of photocleavable linkers. A derivative of the target compound, 4-aminomethyl-3-nitrobenzoic acid, has been designed and synthesized as an o-nitrobenzyl-based photolabile linker. In this design, the nitro group and the methylene (B1212753) group (derived from the chloromethyl group) form a photolabile protecting group. Upon irradiation with UV light, the linker cleaves, releasing a tethered molecule. Such linkers are highly valuable in combinatorial chemistry and for the controlled release of therapeutic agents.

Furthermore, the substitution pattern of this compound is amenable to the synthesis of various heterocyclic compounds. For example, the reaction of related o-nitroanilines with appropriate reagents can lead to the formation of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities. The synthesis of nitro-substituted benzothiazole (B30560) derivatives often starts with precursors having a similar arrangement of functional groups, indicating that this compound could be a viable starting material for the synthesis of novel benzothiazole-containing scaffolds. The ability to introduce substituents at three different positions on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is crucial for optimizing their biological activity or material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, one can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), displays distinct signals that correspond to each unique proton in the structure. rsc.org

The spectrum is characterized by four primary signals: rsc.org

A singlet at approximately 8.76 ppm, corresponding to the aromatic proton at position 2 (H-2). The singlet nature of this peak indicates no adjacent proton neighbors. Its significant downfield shift is attributed to the strong electron-withdrawing effects of the adjacent nitro group and the carboxylic acid group.

A doublet at approximately 8.36 ppm, which is assigned to the aromatic proton at position 6 (H-6). The downfield shift is influenced by the deshielding effect of the carboxylic acid group.

A doublet at approximately 7.87 ppm, corresponding to the aromatic proton at position 5 (H-5).

A prominent singlet at approximately 5.03 ppm, integrating to two protons. This signal is characteristic of the methylene protons (-CH₂-) of the chloromethyl group. rsc.org Its position is downfield from typical alkyl protons due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

The integration of these peaks confirms the presence of the correct number of protons for each unique position, and their chemical shifts and splitting patterns are entirely consistent with the proposed molecular structure of this compound.

Interactive Data Table: ¹H NMR Spectral Data for this compound rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| 8.76 | Singlet (s) | 1H | Aromatic H-2 |

| 8.36 | Doublet (d) | 1H | Aromatic H-6 |

| 7.87 | Doublet (d) | 1H | Aromatic H-5 |

| 5.03 | Singlet (s) | 2H | -CH₂Cl |

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the substituent effects on the aromatic ring. The molecule has eight unique carbon atoms, and each is expected to produce a distinct signal in the ¹³C NMR spectrum.

The predicted chemical shifts are as follows:

Carboxylic Carbon (-COOH): This carbon is expected to appear significantly downfield, typically in the range of 165-175 ppm, due to the strong deshielding effect of the two oxygen atoms.

Aromatic Carbons: The six aromatic carbons will appear in the typical range of 120-150 ppm. The exact positions are influenced by the attached functional groups.

The carbon atom bearing the carboxylic acid group (C-1) and the carbon bearing the nitro group (C-3) would be significantly deshielded.

The carbon attached to the chloromethyl group (C-4) would also be shifted downfield.

The remaining aromatic carbons (C-2, C-5, C-6) will have shifts determined by the combined electronic effects of the substituents.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear in the range of 40-50 ppm, a region characteristic of sp³-hybridized carbons attached to an electronegative atom like chlorine.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -COOH | 165 - 175 |

| Aromatic C-NO₂ | >145 |

| Aromatic C-CH₂Cl | >140 |

| Aromatic C-COOH | >130 |

| Aromatic C-H | 120 - 140 |

| -CH₂Cl | 40 - 50 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman Studies

Vibrational spectroscopy, including FTIR and FT-Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers.

C=O Stretch: A strong, sharp absorption is predicted to appear between 1710-1680 cm⁻¹ for the carbonyl group.

C-O Stretch: A medium intensity band is expected around 1320-1210 cm⁻¹.

Nitro Group (-NO₂):

Asymmetric Stretch: A strong absorption band is expected in the 1550-1500 cm⁻¹ range.

Symmetric Stretch: A medium to strong band is predicted to occur between 1370-1330 cm⁻¹.

Chloromethyl Group (-CH₂Cl):

C-Cl Stretch: A medium to strong absorption is expected in the 800-600 cm⁻¹ region.

CH₂ Wagging: A characteristic vibration is expected around 1250 cm⁻¹.

Aromatic Ring:

C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

C=C Stretch: Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1500 |

| Nitro Group | Symmetric NO₂ Stretch | 1370 - 1330 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Chloromethyl Group | C-Cl Stretch | 800 - 600 |

In modern chemical analysis, it is common practice to compare experimentally obtained vibrational spectra with spectra calculated using computational methods, such as Density Functional Theory (DFT). This approach allows for a more confident and detailed assignment of the observed vibrational bands. Studies on structurally similar molecules, such as 4-methyl-3-nitrobenzoic acid and p-chlorobenzoic acid, have successfully employed DFT methods (e.g., B3LYP with a 6-311++G basis set) to achieve excellent correlation between theoretical and experimental frequencies. scirp.orgnih.gov

This comparative analysis involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and the approximations inherent in the theoretical model.

Comparison: The scaled theoretical spectrum is compared with the experimental spectrum, allowing for a one-to-one assignment of vibrational modes.

While a specific study performing this analysis on this compound has not been identified in the surveyed literature, this established methodology would be the standard approach for a complete vibrational analysis of the compound.

Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₈H₆ClNO₄, which corresponds to a molecular weight of approximately 215.59 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A distinct molecular ion peak should be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will appear as a pair of signals at m/z 215 and m/z 217, with relative intensities of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Major Fragmentation Pathways: The molecular ion can undergo fragmentation, leading to several characteristic daughter ions. Plausible fragmentation patterns for carboxylic acids, nitroaromatics, and benzyl (B1604629) halides would include the loss of small, stable neutral molecules or radicals:

Loss of •OH (M-17): A peak at m/z 198/200 from the loss of a hydroxyl radical from the carboxylic acid group.

Loss of •NO₂ (M-46): A peak at m/z 169/171 resulting from the cleavage of the nitro group.

Loss of •COOH (M-45): A significant peak at m/z 170/172 due to the loss of the carboxyl group.

Loss of •Cl (M-35): Loss of a chlorine radical to give a fragment at m/z 180.

Formation of a Benzyl-type Cation: Cleavage of the C-C bond between the ring and the carboxylic acid could lead to a chloronitrobenzyl cation at m/z 170/172.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Identity of Lost Neutral/Radical |

| 215 / 217 | [C₈H₆ClNO₄]⁺ | Molecular Ion (M⁺) |

| 198 / 200 | [C₈H₅ClNO₃]⁺ | •OH |

| 180 | [C₈H₆NO₄]⁺ | •Cl |

| 170 / 172 | [C₇H₅ClNO]⁺ | •COOH |

| 169 / 171 | [C₈H₆ClO₂]⁺ | •NO₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. In the analysis of this compound, the molecule would first be vaporized and separated from other components in the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), causing the formation of a molecular ion (M•+) and various fragment ions.

The fragmentation pattern is dictated by the molecule's structure, with bonds preferentially breaking to form the most stable cations and neutral radicals. For this compound, the fragmentation process is influenced by its key functional groups: the carboxylic acid, the nitro group, the chloromethyl group, and the aromatic ring.

Expected fragmentation pathways for this compound would include:

Loss of a chlorine atom: Cleavage of the C-Cl bond in the chloromethyl group.

Loss of the chloromethyl group: Breakage of the bond connecting the -CH2Cl group to the aromatic ring.

Decarboxylation: Loss of the carboxyl group (-COOH) as CO2, a common fragmentation for carboxylic acids. libretexts.org

Loss of the nitro group: Cleavage of the C-N bond to release NO2.

McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, with a molecular formula of C8H6ClNO4, HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass. biosynth.comlookchem.com

The predicted monoisotopic mass of this compound is 214.99854 Da. uni.lu HRMS instruments can measure this value to within a few parts per million (ppm), allowing for the confident confirmation of the molecular formula. This high level of precision is invaluable in synthetic chemistry and metabolomics to verify the identity of a target compound.

| Property | Value | Source |

| Molecular Formula | C8H6ClNO4 | biosynth.comlookchem.comuni.lu |

| Molecular Weight | 215.59 g/mol | biosynth.com |

| Predicted Monoisotopic Mass | 214.99854 Da | uni.lu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A detailed crystallographic study of this compound has provided a complete picture of its solid-state structure. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The analysis of a colorless needle-like crystal of this compound revealed its crystallographic parameters. The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit contains two crystallographically independent molecules. researchgate.net Detailed parameters of the unit cell determined at a temperature of 298 K are provided in the table below. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c (no. 14) |

| a | 7.5316(7) Å |

| b | 17.0508(15) Å |

| c | 14.1080(13) Å |

| α | 90° |

| β | 100.605(1)° |

| γ | 90° |

| Volume (V) | 1780.8(3) ų |

| Z | 8 |

Data sourced from a 2018 crystallographic study. researchgate.net

Molecular Conformation, Bond Lengths, and Torsion Angles

The crystal structure reveals the specific conformation of the this compound molecule. In both of the independent molecules within the asymmetric unit, the aryl ring and the carboxyl group are essentially coplanar. researchgate.net However, the chloromethyl group is oriented roughly perpendicular to this plane. researchgate.net The study notes that all bond lengths within the molecules are in normal, expected ranges. researchgate.net A disorder was observed in the nitro group of one of the two independent molecules. researchgate.net

Other Complementary Spectroscopic and Analytical Techniques

Besides mass spectrometry and X-ray crystallography, other spectroscopic methods are essential for a full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (CDCl3) at 200 MHz. The observed chemical shifts (δ) are as follows:

Computational Chemistry and Theoretical Investigations of 4 Chloromethyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of practical interest like 4-(chloromethyl)-3-nitrobenzoic acid.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, the starting point for such an optimization can be the experimentally determined crystal structure. Theoretical calculations are often performed using specific combinations of a functional and a basis set, such as B3LYP/6-311++G(d,p), to find the geometry that corresponds to the lowest energy on the potential energy surface.

The optimized structure allows for the determination of key geometrical parameters. In the case of this compound, the benzoic acid backbone, including the carboxylic acid group, is expected to be largely planar. However, the presence of the chloromethyl and nitro substituents can introduce slight deviations from perfect planarity. The orientation of the carboxylic acid and chloromethyl groups relative to the benzene (B151609) ring are of particular interest in conformational analysis. Studies on similar substituted benzoic acids have shown that the energy barrier to rotation around the C-C bond connecting the carboxylic group to the ring is relatively low.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-COOH | 1.49 | - | - |

| C-CH2Cl | 1.51 | - | - |

| C-NO2 | 1.47 | - | - |

| C-C (ring avg.) | 1.39 | - | - |

| C-Cl | 1.78 | - | - |

| O-H | 0.97 | - | - |

| C-C-O (carboxyl) | - | 118.5 | - |

| O-C-O (carboxyl) | - | 123.0 | - |

| C-C-N | - | 121.0 | - |

| O-N-O | - | 124.5 | - |

| C-C-C-Cl | - | - | 95.0 |

| C-C-C-O (carboxyl) | - | - | 178.5 |

Note: These are representative values based on typical DFT calculations for similar molecules and are intended for illustrative purposes.

DFT calculations are widely used to predict various spectroscopic properties. The calculated NMR chemical shifts (¹H and ¹³C) can be correlated with experimental data to aid in the structural elucidation of the molecule. The accuracy of these predictions has significantly improved with the development of advanced functionals and computational methods.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. A computational study on the closely related molecule, 4-methyl-3-nitrobenzoic acid, using the B3LYP/6-311++G(d,p) level of theory, demonstrated a strong correlation between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other systematic errors. scirp.org A similar approach for this compound would allow for the assignment of its characteristic vibrational bands, such as the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-Cl stretch of the chloromethyl group.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (DFT B3LYP/6-311++G(d,p), Scaled)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3550 |

| Carboxylic Acid | C=O stretch | 1720 |

| Nitro Group | Asymmetric N-O stretch | 1540 |

| Nitro Group | Symmetric N-O stretch | 1350 |

| Chloromethyl Group | C-Cl stretch | 725 |

Note: These values are hypothetical and based on expected frequencies for these functional groups in a similar chemical environment.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid group, which are electron-rich regions. Conversely, the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the antibonding orbitals of the benzene ring. The distribution of these orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound (DFT B3LYP/6-311++G(d,p))

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These are representative energy values based on DFT calculations of similar aromatic compounds.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior of the molecule and its interactions with its environment over time.

Molecular dynamics simulations can be employed to investigate the conformational flexibility of this compound. These simulations would reveal the accessible rotational conformations of the carboxylic acid and chloromethyl groups and the energy barriers between them. By mapping the potential energy as a function of key dihedral angles, an energy landscape can be constructed, identifying the most stable conformers and the pathways for interconversion between them. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules or biological targets.

Computational methods can also be used to simulate chemical reactions and identify the transition states involved. For instance, the nitration of 4-(chloromethyl)benzoic acid to form this compound could be modeled to understand the reaction mechanism in detail. Such simulations would involve identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition state that connects them. By calculating the energy profile along the reaction coordinate, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. DFT calculations have been used to correct and refine the understanding of fundamental reactions like the nitration of benzene. eurjchem.com

Crystal Structure Prediction and Intermolecular Interaction Modeling

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic P21/c space group. researchgate.net The asymmetric unit contains two crystallographically independent molecules, which indicates slight conformational differences between the molecules in the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClNO₄ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5316(7) |

| b (Å) | 17.0508(15) |

| c (Å) | 14.1080(13) |

| β (°) | 100.605(1) |

| Volume (ų) | 1780.8(3) |

| Z | 8 |

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. In the case of this compound, the primary intermolecular force identified in its crystal structure is the π-π stacking interaction. researchgate.net These interactions occur between the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal packing. The distance between the stacked molecules is reported to be 3.518 Å, which falls within the typical range for such interactions. researchgate.net

While the carboxylic acid functional group is a potent donor and acceptor of hydrogen bonds, and such interactions are common in the crystal structures of benzoic acid derivatives, the available crystallographic data for this compound places a strong emphasis on π-π stacking as the key connecting interaction between molecules. researchgate.net Further computational modeling would be required to fully map the strength and geometry of potential, yet unreported, hydrogen bonding networks.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of all intermolecular contacts. The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of close contact (appearing as red spots) that are shorter than the van der Waals radii and are indicative of specific interactions like hydrogen bonds. nih.govmdpi.com

A specific Hirshfeld surface analysis for this compound has not been reported in the surveyed literature. However, such an analysis would be expected to quantify the contacts involving the molecule's various functional groups. Key interactions likely to be prominent would include those between oxygen and hydrogen atoms (O···H/H···O) from the nitro and carboxyl groups, contacts involving the chlorine atom (Cl···H/H···Cl), and carbon-hydrogen contacts (C···H/H···C), in addition to providing a quantitative measure of the observed π-π stacking.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like structure of chemical bonds and lone pairs. nih.govwisc.edu This approach provides a chemically intuitive picture of electron density distribution, atomic hybridization, and charge delocalization. joaquinbarroso.com

NBO analysis can elucidate the electronic effects of substituents on the benzene ring. For this compound, this analysis would quantify:

Hybridization: The specific spx hybridization of each atom, revealing the geometry and nature of the orbitals forming the covalent bonds.

Charge Distribution: The natural population analysis provides a more robust calculation of the partial charge on each atom than other methods, illustrating the electron-withdrawing effects of the nitro and chloro-substituents.

Charge Delocalization: A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis-type NBOs (antibonds). wisc.edu The energy of these interactions quantifies the degree of electron delocalization, or resonance, which is a departure from an idealized Lewis structure. For this molecule, significant delocalization would be expected from the interaction of oxygen lone pairs in the nitro group with the π* antibonding orbitals of the aromatic ring.

While NBO analysis would offer profound insights into the electronic structure of this compound, specific results from such a computational study are not available in the reviewed scientific literature.

Exploration of Novel Catalytic Transformations and Methodologies

The reactivity of the chloromethyl and aryl halide functionalities of this compound and its derivatives opens the door to a wide array of modern catalytic transformations. Future research will likely focus on leveraging advanced catalytic systems to forge new molecular complexities.

Key areas for exploration include:

Cross-Coupling Reactions: The aromatic ring of this compound is a prime candidate for various palladium-catalyzed cross-coupling reactions. Investigating Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would enable the introduction of diverse substituents, creating libraries of novel compounds with potential applications in medicinal chemistry and materials science.

C-H Activation: Direct functionalization of the aromatic C-H bonds presents a more atom-economical approach. Research into transition-metal-catalyzed C-H activation could lead to the regioselective introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild and efficient pathways for a variety of transformations. mdpi.com This methodology could be applied to functionalize the chloromethyl group or to engage the nitro group in novel cycloadditions or other radical-mediated processes.

Asymmetric Catalysis: The development of enantioselective transformations targeting the chloromethyl group could lead to the synthesis of chiral building blocks, which are of high value in the pharmaceutical industry.

| Catalytic Method | Reactive Site | Potential Outcome | Significance |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aromatic Ring (if converted to halide/triflate) | Arylation, Vinylation, Alkynylation | Rapid generation of molecular complexity. |

| Buchwald-Hartwig Amination | Aromatic Ring (if converted to halide/triflate) | Synthesis of novel anilines and derivatives. | Access to key pharmaceutical scaffolds. |

| Photoredox Catalysis | Chloromethyl or Nitro Group | Radical additions, C-C and C-N bond formation. | Mild reaction conditions and unique reactivity. |

| Asymmetric Nucleophilic Substitution | Chloromethyl Group | Enantiomerically enriched products. | Synthesis of chiral drugs and materials. |

Integration into Automated and Flow Chemistry Synthesis Platforms

The transition from traditional batch synthesis to automated and continuous flow platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.neteuropa.eu this compound is an ideal candidate for integration into these modern synthesis paradigms.

Flow Chemistry for Nitration: The synthesis of this compound itself involves a nitration step, which is often highly exothermic. researchgate.net Performing this reaction in a continuous flow reactor allows for superior heat transfer and precise temperature control, mitigating the risks of thermal runaways and improving selectivity. europa.euncl.res.in

Automated Synthesis of Derivatives: An automated synthesis platform could utilize the core scaffold of this compound to generate large libraries of derivatives. nih.gov By systematically varying reagents that react with the chloromethyl and carboxylic acid groups, researchers can rapidly produce and test a multitude of new chemical entities. youtube.com Such platforms integrate robotic liquid handling with real-time analytics, accelerating the discovery process. researchgate.net

The benefits of this integration are manifold. For instance, reactions involving hazardous reagents or unstable intermediates can be performed more safely on a small scale within a closed-loop flow system. europa.eu Furthermore, the precise control over reaction parameters like residence time, temperature, and stoichiometry often leads to higher yields and purities compared to batch processes. nih.gov

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The unique substitution pattern of this compound makes it a promising scaffold for the design of advanced functional materials. wiley.com The three distinct functional groups offer orthogonal handles for polymerization or for anchoring the molecule to surfaces and other molecular frameworks.

Potential research avenues include:

Polymer Synthesis: The molecule can be used as a monomer in the synthesis of novel polymers. The carboxylic acid and chloromethyl groups can participate in polycondensation or polyaddition reactions to create polyesters, polyamides, or other functional polymers. The nitro group can be retained for further post-polymerization modification or to impart specific electronic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. The additional functional groups (nitro and chloromethyl) would decorate the pores of the MOF, providing sites for catalysis, sensing, or selective guest binding.

Surface Modification: The compound can be used to modify surfaces, such as silica (B1680970) or gold nanoparticles. The carboxylic acid or chloromethyl group can be used to attach the molecule to the surface, while the other functional groups can be used to tune surface properties like hydrophobicity or to attach other molecules of interest.